molecular formula C12H16OS2 B8522044 1,3-Dithiaindane, 2-(3-methylbutyl)oxy-

1,3-Dithiaindane, 2-(3-methylbutyl)oxy-

Cat. No.: B8522044
M. Wt: 240.4 g/mol
InChI Key: BAAKQYVLPCAXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiaindane, 2-(3-methylbutyl)oxy- is a useful research compound. Its molecular formula is C12H16OS2 and its molecular weight is 240.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dithiaindane, 2-(3-methylbutyl)oxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dithiaindane, 2-(3-methylbutyl)oxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16OS2

Molecular Weight

240.4 g/mol

IUPAC Name

2-(3-methylbutoxy)-1,3-benzodithiole

InChI

InChI=1S/C12H16OS2/c1-9(2)7-8-13-12-14-10-5-3-4-6-11(10)15-12/h3-6,9,12H,7-8H2,1-2H3

InChI Key

BAAKQYVLPCAXGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1SC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

42.1 g (0.36 mole) of isoamyl nitrile, 52.8 g (0.60 mole) of isoamyl alcohol and 150 ml of carbon disulfide were dissolved in 800 ml of 1,2-dichloroethane. The reaction solution was mildly heated under reflux at a temperature of about 80° C. A solution of 41.1 g (0.30 mole) of anthranilic acid in 100 ml of dioxane was added dropwise to the reaction solution over 1.5 hours. The reaction solution was further heated under reflux for an additional 30 minutes. The resulting mixture was washed successively with water, a saturated aqueous solution of sodium carbonate and water, and then dried over magnesium sulfate. The resulting organic solution was concentrated under reduced pressure. The residue was then purified through silica gel column chromatography (75 to 230 mesh; eluent: benzene) to obtain 28.8 g (yield: 40%) of the desired compound (V) as a pale yellow oil. The physical properties of the compound were as follows:
[Compound]
Name
isoamyl nitrile
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.